N-Succinimidyl bromoacetate
Overview
Description
N-Succinimidyl bromoacetate is a heterobifunctional cross-linking reagent widely used in biochemical and molecular biology applications. It is known for its ability to react with primary amines in proteins and peptides to form stable amide bonds, making it a valuable tool for protein modification and conjugation .
Scientific Research Applications
N-Succinimidyl bromoacetate has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking reagent for the modification of proteins and peptides.
Biology: Employed in the study of protein-protein interactions and the development of protein-based assays.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.
Industry: Applied in the production of bioconjugates for various industrial applications.
Mechanism of Action
Target of Action
N-Succinimidyl bromoacetate, also known as 2,5-Dioxopyrrolidin-1-yl 2-bromoacetate, is a heterobifunctional cross-linking reagent . Its primary targets are primary amine groups and sulfhydryl-containing compounds . These targets play a crucial role in protein structure and function, and their modification can lead to significant changes in protein activity.
Mode of Action
The interaction of this compound with its targets involves two main steps. The initial reaction couples the compound via an ester to a primary amine by amide bond formation in the pH range 6.5-8.5 . The second reaction results in thioether bonding in the pH range 7.0-8.0 . This two-step process allows for the selective modification of proteins and peptides.
Biochemical Pathways
It is known that the compound can affect various pathways related to protein function and structure . For example, it has been used to study the effects of isocyanates, a group of highly toxic compounds, on key cellular pathways in yeast .
Pharmacokinetics
It is known that the compound is soluble in acetone and dmf , which suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific proteins and peptides it modifies. For instance, it has been used to create stable amide bonds with primary amines in proteins and peptides , which can significantly alter their function and activity.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment can affect the compound’s ability to form bonds with its targets . Additionally, the bromoacetyl group in the compound is light sensitive , suggesting that exposure to light could potentially affect its stability and efficacy.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
N-Succinimidyl bromoacetate allows bromoacetylation of primary amine groups followed by coupling to sulfhydryl-containing compounds . The initial reaction couples via ester to primary amine by amide bond formation in the pH range 6.5-8.5 . The second reaction results in thioether bonding in pH range 7.0-8.0 .
Cellular Effects
It is known that the compound can interact with proteins and peptides to form stable amide bonds .
Molecular Mechanism
The molecular mechanism of this compound involves bromoacetylation of primary amine groups followed by coupling to sulfhydryl-containing compounds . This results in the formation of stable amide and thioether bonds .
Temporal Effects in Laboratory Settings
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Succinimidyl bromoacetate can be synthesized through the reaction of bromoacetic acid with N-hydroxysuccinimide in the presence of a dehydrating agent such as dicyclohexylcarbodiimide. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: N-Succinimidyl bromoacetate primarily undergoes nucleophilic substitution reactions. It reacts with primary amines to form stable amide bonds. This reaction is commonly used for the modification of proteins and peptides .
Common Reagents and Conditions:
Reagents: Primary amines, proteins, peptides
Conditions: The reaction typically occurs in a buffered aqueous solution at a pH range of 6.5-8.5.
Major Products: The major product of the reaction between this compound and primary amines is a stable amide bond, resulting in modified proteins or peptides .
Comparison with Similar Compounds
- Iodoacetic acid N-hydroxysuccinimide ester
- Maleimidoacetic acid N-hydroxysuccinimide ester
- 3-Mercaptopropanyl-N-hydroxysuccinimide ester
- 3,3′-Dithiodipropionic acid di (N-hydroxysuccinimide ester)
- 2-Bromoisobutanoic acid N-hydroxysuccinimide ester
Comparison: N-Succinimidyl bromoacetate is unique due to its bromoacetyl group, which provides specific reactivity towards primary amines. This makes it particularly useful for applications requiring precise and stable amide bond formation. Other similar compounds, such as iodoacetic acid N-hydroxysuccinimide ester, may offer different reactivity profiles and are chosen based on the specific requirements of the application .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-bromoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO4/c7-3-6(11)12-8-4(9)1-2-5(8)10/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUZQMZWTZAPSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194821 | |
Record name | N-Succinimidyl bromoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42014-51-7 | |
Record name | N-Succinimidyl bromoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042014517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Succinimidyl bromoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromoacetic acid N-hydroxysuccinimide ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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